molecular formula C8H16ClNO3 B2581117 Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride CAS No. 2416219-09-3

Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride

Cat. No.: B2581117
CAS No.: 2416219-09-3
M. Wt: 209.67
InChI Key: MTGCKVSBKVFTGL-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with an aminomethyl group at the 6-position and a methyl ester at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry, defined by the (2S,6R) configuration, is critical for biological activity and interaction with molecular targets.

Properties

IUPAC Name

methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7-4-2-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNQCEAUAOJLDL-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxane Family

a. Canagliflozin (SGLT2 Inhibitor)
  • Structure : (2S,3R,4R,5S,6R)-2-[3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .
  • Key Differences: Contains a hydroxymethyl group instead of an aminomethyl group. Multiple hydroxyl groups on the oxane ring enhance water solubility but reduce lipophilicity. Larger molecular weight (444.5 g/mol vs. ~217.67 g/mol estimated for the target compound).
  • Application : Used as a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes management.
b. Dapagliflozin (SGLT2 Inhibitor)
  • Structure : (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol .
  • Key Differences :
    • Similar oxane backbone but substituted with a chlorophenyl and ethoxybenzyl group.
    • Molecular weight: 408.88 g/mol (C₂₁H₂₅ClO₆).
  • Application: Another SGLT2 inhibitor, emphasizing the role of stereochemistry in target binding.
Comparison Table: Oxane Derivatives
Property Target Compound Canagliflozin Dapagliflozin
Molecular Weight ~217.67 g/mol (estimated) 444.5 g/mol 408.88 g/mol
Key Functional Groups Aminomethyl, methyl ester Hydroxymethyl, hydroxyl Hydroxymethyl, chlorophenyl
Stereochemistry (2S,6R) (2S,3R,4R,5S,6R) (2S,3R,4R,5S,6R)
Pharmacological Use Undefined (research compound) Diabetes (SGLT2 inhibitor) Diabetes (SGLT2 inhibitor)

Stereoisomeric Variants

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic Acid Hydrochloride
  • Structure : Enantiomer of the target compound .
  • Key Differences: Opposite stereochemistry at C2 and C6 alters binding affinity to chiral targets. Potential differences in metabolic stability and toxicity.

Bicyclic and Heterocyclic Compounds

Methyl (1S,2S,3S,5R)-3-[(2-chloro-6-methylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Hydrochloride
  • Structure : Features a bicyclo[3.2.1]octane core with a carbamoyloxy group .
  • Key Differences :
    • Larger molecular weight (403.3 g/mol vs. ~217.67 g/mol).
    • Contains a chloro-methylphenyl group, increasing lipophilicity.
  • Application : Likely a local anesthetic or anticholinergic agent due to structural resemblance to tropane alkaloids.

Penam Derivatives (Beta-Lactam Antibiotics)

Example : (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Structure : Beta-lactam ring fused with a thiazolidine ring.
  • Key Differences: Sulfur-containing bicyclic system vs. oxygen-based oxane. Amino and carboxylic acid groups enable bacterial transpeptidase inhibition.
  • Application : Core structure of penicillins, highlighting the role of functional groups in antibiotic activity.

Research Findings and Implications

Stereochemistry and Bioactivity : The (2S,6R) configuration of the target compound may confer selectivity for specific receptors, akin to how SGLT2 inhibitors require precise stereochemistry for efficacy .

Solubility and Stability : The hydrochloride salt improves aqueous solubility compared to neutral analogs, similar to metformin hydrochloride’s formulation advantages .

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